molecular formula C7H8BBrO2 B1284256 3-Bromo-5-methylphenylboronic acid CAS No. 849062-36-8

3-Bromo-5-methylphenylboronic acid

Cat. No. B1284256
M. Wt: 214.85 g/mol
InChI Key: KKEPYOBFWSGWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methylphenylboronic acid is a boronic acid derivative, which is a compound of significant interest in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of aryl halides as starting materials. A method for preparing arylboronic acids, including those with a bromo substituent, involves lithium-halogen exchange followed by an "in situ quench" with a boron source. This technique has been successfully applied to various aryl halides, indicating its potential utility in the synthesis of 3-bromo-5-methylphenylboronic acid .

Molecular Structure Analysis

Arylboronic acids, including bromophenylboronic acids, tend to form dimers in the solid state. The dimerization is typically mediated by hydrogen bonding, and the arrangement of these dimers can vary depending on the substituents on the phenyl ring. For ortho-substituted phenylboronic acids, the interconnection of dimers to form ribbons differs from that of the parent phenylboronic acid, which may also be relevant for the molecular structure of 3-bromo-5-methylphenylboronic acid .

Chemical Reactions Analysis

Boronic acids are key intermediates in various chemical reactions. For instance, they are used in Suzuki cross-coupling reactions to form biaryl compounds. The cyclopalladated complexes of certain boronic acid derivatives have shown high catalytic activity for these reactions . Additionally, boronic acids can participate in carbonylative cyclization reactions with alkynes to form indenones or in formal [2 + 2 + 2] cycloadditions to construct complex scaffolds like dihydronaphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. For example, the presence of a bromo substituent can facilitate further functionalization through halodeboronation reactions, where the boronic acid moiety is replaced by a halogen. This transformation has been demonstrated to proceed with good yields under certain conditions, suggesting that 3-bromo-5-methylphenylboronic acid could undergo similar reactions . The crystalline structure of related compounds has been elucidated using X-ray diffraction, which provides insights into the molecular geometry and potential intermolecular interactions .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field: Organic Chemistry
    • Application: This compound can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method: The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
    • Results: The outcomes of these reactions can vary widely, but generally involve the formation of new carbon–carbon bonds .
  • Proteomics Research

    • Field: Biochemistry
    • Application: It’s possible that this compound could be used in proteomics research, although the specific details are not provided .
    • Method: The methods of application would depend on the specific research context .
    • Results: The outcomes of this research could potentially contribute to our understanding of proteins and their functions .
  • Oxidative Cross Coupling

    • Field: Organic Chemistry
    • Application: This compound can be used as a reactant in oxidative cross coupling reactions .
    • Method: The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
    • Results: The outcomes of these reactions can vary widely, but generally involve the formation of new carbon–carbon bonds .
  • Gold Salt Catalyzed Homocoupling

    • Field: Organic Chemistry
    • Application: This compound can be used in gold salt catalyzed homocoupling reactions .
    • Method: The specific methods of application or experimental procedures would depend on the specific reaction conditions and the other reactants involved .
    • Results: The outcomes of these reactions can vary widely, but generally involve the formation of new carbon–carbon bonds .

Safety And Hazards

3-Bromo-5-methylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . In case of contact, rinse with plenty of water and seek medical attention if necessary .

properties

IUPAC Name

(3-bromo-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEPYOBFWSGWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584488
Record name (3-Bromo-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylphenylboronic acid

CAS RN

849062-36-8
Record name B-(3-Bromo-5-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methylphenylboronic acid
Reactant of Route 2
3-Bromo-5-methylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-methylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-methylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-methylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-methylphenylboronic acid

Citations

For This Compound
3
Citations
JI Murray, MV Silva Elipe, KD Baucom… - The Journal of …, 2021 - ACS Publications
The ipso nitration of aryl boronic acid derivatives has been developed using fuming nitric acid as the nitrating agent. This facile procedure provides efficient and chemoselective access …
Number of citations: 10 pubs.acs.org
J Dong - 2019 - academicworks.cuny.edu
Transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura cross-couplings, are among the most powerful transformations in organic synthesis. They have been …
Number of citations: 0 academicworks.cuny.edu
W Peng - 2019 - search.proquest.com
The synthesis of well-defined and high molecular weight π-conjugated polymers under mild condition within short reaction time is a challenging and important task in both organic …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.